

Application Notes and Protocols for (R,R)-CPI-1612 in Cellular Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP).[1][2][3][4] These two highly homologous proteins are critical transcriptional co-regulators involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[3] Dysregulation of p300/CBP activity has been implicated in various diseases, notably cancer, making them attractive therapeutic targets.[3][5] CPI-1612 exerts its effects by competitively binding to the acetyl-CoA binding pocket of the HAT domain, leading to a reduction in histone acetylation, particularly at sites such as H3K18 and H3K27.[3][6] These application notes provide recommended concentrations, detailed protocols for cellular assays, and an overview of the relevant signaling pathways.

Data Presentation: Quantitative Activity of (R,R)-CPI-1612

The following table summarizes the in vitro and cellular potency of **(R,R)-CPI-1612** across various assays and cell lines. This data is crucial for designing experiments and interpreting results.



Assay Type	Target/Cell Line	Parameter	Value (nM)	Notes
Biochemical Assay	EP300 HAT	IC50	8.0 - 8.1	
Biochemical Assay	Full-length EP300	IC50	<0.5	
Biochemical Assay	Full-length CBP	IC50	2.9	
Cellular Assay	HCT-116	EC50 (H3K18Ac reduction)	14	2-hour incubation.
Cellular Assay	JEKO-1	IC50 (Proliferation)	<7.9	72-hour incubation.
Cellular Assay	LP-1	GI50 (Growth Inhibition)	5	3-day incubation.
Cellular Assay	ER+ Breast Cancer Cell Lines (e.g., MCF7)	GI50 (Growth Inhibition)	<100	4-day treatment. [5][7]

Note: IC50, EC50, and GI50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A concentration of 50 nM is often recommended for achieving significant inhibition of H3K18 acetylation and proliferation in sensitive cell lines.[8]

Signaling Pathway

CPI-1612 targets the HAT activity of the transcriptional co-activators p300 and CBP. This inhibition leads to a decrease in the acetylation of histone proteins, primarily on lysine residues of histone H3 (e.g., H3K18Ac, H3K27Ac). Hypoacetylation of histones results in a more condensed chromatin structure, rendering it less accessible to transcription factors. This

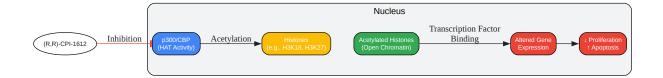


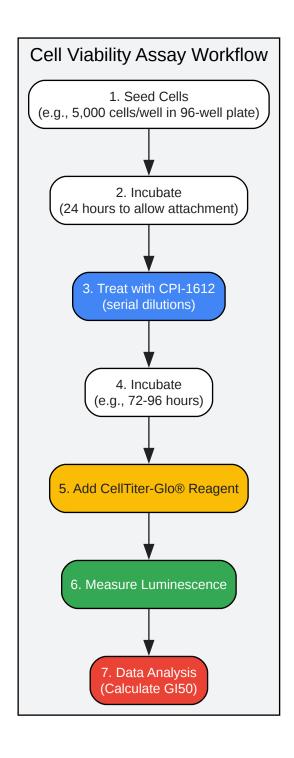


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modulation of chromatin accessibility alters the expression of genes regulated by p300/CBP, ultimately impacting cellular processes such as proliferation and survival.









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